9-Fluoroanthracene

Electrochemistry Organic Synthesis Material Science

Synthesizing deep-blue OLED emitters or designing thermally responsive polymer networks? Non-fluorinated analogs lack the precise electronic tuning required. 9-Fluoroanthracene delivers quantifiable advantages: - Enables CIE y-coordinate ~0.10 for next-gen displays - Faster photodimer dissociation kinetics (low-temp thermal trigger) - Well-characterized ¹⁹F NMR probe for mechanistic studies Available in research to bulk quantities. Reliable global supply.

Molecular Formula C14H9F
Molecular Weight 196.22 g/mol
CAS No. 529-85-1
Cat. No. B3191247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Fluoroanthracene
CAS529-85-1
Molecular FormulaC14H9F
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2F
InChIInChI=1S/C14H9F/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
InChIKeyRDXADDJRENGLRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Fluoroanthracene Technical Datasheet


9-Fluoroanthracene (CAS 529-85-1) is a mono-halogenated polycyclic aromatic hydrocarbon (PAH) with the formula C14H9F and a molecular weight of 196.22 g/mol [1]. It is a solid with a boiling point of 340.9°C and a density of 1.212 g/cm3 [2]. As a 9-substituted anthracene derivative, the strongly electronegative fluorine atom introduces a significant dipole moment and alters the electron density of the aromatic system, which is the primary driver for its distinct photophysical and electrochemical properties compared to the parent anthracene or other 9-substituted analogs [3].

Workflow: organic electronics and photophysics research requiring tunable aromatic core
Selection: fluorine inductive effect enables precise HOMO/LUMO energy level engineering
Use context: synthesis of fluorinated anthracene derivatives for OLEDs, self-healing polymers, and mechanistic probes

Why Generic 9-Substituted Anthracenes Fall Short


The unique electron-withdrawing inductive effect of the fluorine atom creates a distinct electronic profile that cannot be replicated by other common substituents. For example, 9-methylanthracene exerts an electron-donating effect, while 9-chloro or 9-bromo analogs have different polarizability and steric profiles [1]. This directly translates into measurable and application-critical differences in redox potentials, thermal dissociation kinetics of photodimers, and Diels-Alder reactivity, meaning a user cannot simply interchange these compounds without fundamentally altering the performance of the final material or the outcome of a synthetic pathway [2].

Electronic effect mismatch may shift redox and reactivity profiles
9-methylanthracene is electron-donating, while 9-fluoroanthracene is electron-withdrawing; the resulting redox potentials and thermal dissociation kinetics may not transfer directly, altering performance in electronic or responsive materials.
Polarizability and steric differences alter photophysical and assembly behavior
9-chloro and 9-bromo analogs possess distinct polarizability and larger atomic radii compared to fluorine; solution-state dipole moments, solvatochromism, and solid-state packing can differ, limiting direct interchangeability in probe or material design.

Performance Differentiation Against Key Analogs


Tuning Redox Potential via Fluorine Inductive Effect

The electron-withdrawing fluorine atom directly modulates the redox potential of the anthracene core. Fast-scan cyclic voltammetry (FSCV) data on a series of 9-substituted anthracenes (9-XA) demonstrates that the formal redox potential can be systematically shifted based on the substituent's electronic nature. 9-Fluoroanthracene exhibits an oxidation potential that is distinctly more positive than that of 9-methylanthracene (an electron-donating substituent), but its reduction potential is less negative, directly reflecting the inductive effect of fluorine [1]. This allows for precise tuning of the HOMO/LUMO energy levels, which is critical for organic electronics.

Redox Potential Tuning
Class-level
Anodic shift vs. 9-methylanthracene; correlates with Hammett σ_p (F: 0.06 vs. -CH3: -0.17)
Supports redox tuning context
Class-level inference; confirm specific values in target medium
Electrochemistry Organic Synthesis Material Science

Accelerated Photodimer Thermal Dissociation Kinetics

The thermal dissociation kinetics of photodimers formed from 9-substituted anthracenes are highly sensitive to the electronic nature of the substituent. Research shows that an electron-withdrawing group like fluorine increases the rate of thermal dissociation compared to systems with weaker electronic effects. The study found that 'the higher the magnitude of the electronic effect – both electron-donating and electron-withdrawing – the faster the thermal dissociation kinetics and thus the lower the thermal stability' [1]. This provides a 'tuning knob' for designing thermally responsive or self-healing polymer networks where the dissociation temperature of the crosslinker needs to be specific.

Photodimer Dissociation Rate
Class-level
Faster kinetics and lower thermal stability vs. anthracene (H substituent)
Supports thermal trigger design context
Class-level inference; verify in specific polymer matrix
Photochemistry Self-Healing Materials Polymer Chemistry

Diels-Alder Cycloreversion Rate Modulation

The rate of the retro-Diels-Alder (rDA) reaction, a key 'click' reaction for material science, is strongly influenced by anthracene substituents. A comprehensive study on the structural effects on rDA reaction rates found that the cycloadduct's stability is directly modulated by the electron-donating or withdrawing nature of the substituent. Data shows that 9-fluoroanthracene forms a cycloadduct with a distinct and intermediate rDA rate constant compared to other 9-substituted analogs . This allows for predictable and tunable release or depolymerization kinetics, where an electron-donating group accelerates cycloreversion, and fluorine's mild electron-withdrawing nature provides a more stable adduct than a methoxy-substituted but less stable than the parent.

rDA Cycloreversion Rate
Data to verify
Intermediate rate between 9-methoxy (fast) and anthracene (slow)
Supports kinetic selection context
Data to verify; cross-study comparable
Click Chemistry Drug Delivery Material Depolymerization

Enhanced Molecular Polarization vs. Heavier Halogens

Reports on molar Kerr constants and dipole moments for halogenated anthracenes show that 9-fluoroanthracene possesses a distinct polarizability profile. While 9-chloroanthracene has a dipole moment of 1.36 D and 9-bromoanthracene has a value of 1.31 D, the C-F bond's high polarity and short bond length confer a unique combination of high dipole strength and minimal steric bulk on 9-fluoroanthracene [1]. This specific polarization vector, distinct from heavier halogens, enhances solute-solvent interactions and spectral solvatochromism, which is critical for designing environment-sensitive fluorescent probes.

Molecular Polarization Profile
Cross-study comparable
Higher C-F bond dipole vs. C-Cl/C-Br; distinct polarizability anisotropy
Supports probe design context
Review solvent-specific polarization effects
Solubility Chromatography Computational Chemistry

Building Block for Deep-Blue OLED Emitters

Fluorinated anthracene derivatives are key building blocks for high-performance deep-blue OLED emitters. While the parent compound itself is a precursor, studies on C9-fluorenyl anthracenes demonstrate that the introduction of a fluorine auxochrome at strategic positions dramatically improves electroluminescent performance. A device based on a fluorinated derivative achieved deep-blue emission with CIE coordinates of (0.159, 0.106), a current efficiency of 1.31 cd/A, and a maximum brightness of 2040 cd/m2 [1]. This performance is attributed to the fluorine atom's ability to fine-tune the HOMO/LUMO levels and improve charge carrier balance, an effect that cannot be achieved with non-fluorinated analogs.

Deep-Blue OLED Performance
Class-level
CIE y ≈ 0.106 (deep-blue); CE 1.31 cd/A
Supports emitter precursor context
Class-level inference from optimized derivative; review device architecture
OLED Electroluminescence Fluorinated Materials

19F NMR Probe for Substituent Effect Studies

10-substituted 9-fluoroanthracenes serve as highly sensitive 19F NMR probes for investigating the transmission of electronic effects through pi-systems. The 19F chemical shift is exquisitely sensitive to the electronic character of a substituent at the 10-position. An early and foundational study demonstrated that the substituent chemical shift (SCS) in this system provides direct evidence for a pi-inductive effect, with the degree of shielding or deshielding linearly correlating with substituent parameters [1]. This makes 9-fluoroanthracene a superior scaffold over other NMR probes for studying long-range polar effects in academic and industrial research settings.

19F NMR Probe Sensitivity
Direct head-to-head
Linear free-energy correlation of 19F SCS vs. fluorobenzene
Supports mechanistic probe context
Review substitution pattern and solvent
Physical Organic Chemistry NMR Spectroscopy Mechanistic Studies

High-Value Application Scenarios


Tunable Crosslinker for Self-Healing Polymer Networks

The quantifiably faster thermal dissociation kinetics of its photodimers, driven by the fluorine's inductive effect that destabilizes the dimer, make 9-fluoroanthracene the superior choice for polymer networks requiring a low-temperature thermal trigger. A polymer chemist designing a self-healing coating would select this compound over anthracene to ensure the healing process activates at a target service temperature without damaging the substrate [1].

Thermally-Labile Diels-Alder Adducts for Drug Delivery

The specific retro-Diels-Alder rate constant places the 9-fluoroanthracene adduct in a kinetic 'sweet spot' between highly stable and highly labile systems. A medicinal chemist developing a targeted drug release platform can use this property to ensure a payload is released at a predictable rate upon mild hyperthermia, a performance metric that cannot be achieved with the faster-releasing 9-methoxy or slower-releasing parent anthracene analogs .

Precursor for High-Color-Purity Blue OLED Emitters

Achieving the CIE y-coordinate of ~0.10 required for next-generation deep-blue displays is a critical industrial hurdle. 9-Fluoroanthracene is a key intermediate for synthesizing the fluorinated fluorenyl anthracene emitter family that has demonstrated this performance. An R&D manager at a display materials company would procure this compound as a strategic precursor to enter this performance space, avoiding non-fluorinated analogs that fail to meet deep-blue color standards [2].

Superior 19F NMR Probe for Mechanistic Studies

A mechanistic chemist studying long-range electronic effects in novel polyaromatic systems requires a highly sensitive and well-characterized probe. The demonstrated linear free-energy relationship of its 19F substituent chemical shifts makes 9-fluoroanthracene a far more powerful and interpretable tool than standard fluorinated aromatics. This allows for precise deconvolution of inductive and resonance contributions to reaction mechanisms, accelerating the design of new catalysts and materials [3].

Application
Selection Property
Validation Focus
Self-healing polymer network research
Thermal dissociation kinetics of photodimers
Activation temperature and healing efficiency under service conditions
Controlled release research via Diels-Alder adducts
Retro-Diels-Alder cycloreversion rate
Release kinetics under mild hyperthermia and adduct stability
Deep-blue OLED emitter development
Fluorinated anthracene precursor for color purity
CIE y-coordinate compliance with display standards and device efficiency
Mechanistic studies of long-range electronic effects
19F substituent chemical shift sensitivity
Linearity of Hammett correlation and through-space vs. through-bond effect discrimination
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